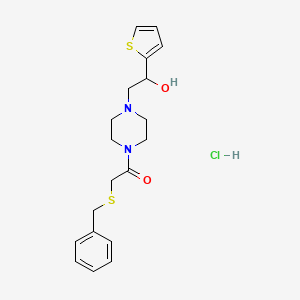

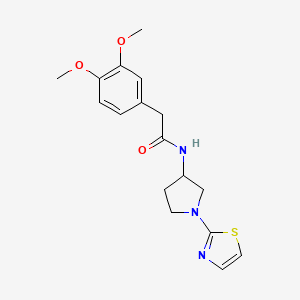

![molecular formula C16H22N2O3 B2535608 N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421455-18-6](/img/structure/B2535608.png)

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide group (-CONH2), and an o-tolyl group (a phenyl ring with a methyl group at the ortho position) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the o-tolyl and amide groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis or condensation . The aromatic o-tolyl group could also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .Applications De Recherche Scientifique

Anticancer Agents and Chemotherapy

The synthesis of derivatives containing the 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent has garnered attention. These compounds exhibit potential as anticancer agents. Researchers have explored their activity against cancer cells, aiming to develop novel chemotherapeutic options . Further studies are needed to elucidate their precise mechanisms and optimize their efficacy.

Smart Hydrogels and pH-Responsive Materials

The compound has been incorporated into multi-membrane hydrogels based on poly(N,N-dimethylacrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) (p(DMA-co-U)). These hydrogels exhibit pH-sensitive responses, making them suitable for controlled drug delivery and other biomedical applications . The unique stereochemistry introduced by this compound contributes to its versatility in designing responsive materials.

Fungicidal Activity

Researchers have designed and synthesized N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives . These compounds were evaluated for their fungicidal activity against pathogens such as Sclerotinia sclerotiorum , Botrytis cinerea , and Colletotrichum fragariae . The compound’s structure likely influences its antifungal properties, making it a promising candidate for agricultural applications .

Diels—Alder Reactions and Spirocyclic Ketones

The compound has been involved in Diels—Alder reactions with furanolabdanoids and pyrimidine-2,4,6-triones. These reactions led to the synthesis of 7-furanoterpenyl-substituted 3,3-dimethyl-2,4-dioxaspiro[5.5]-undecane-1,5,9-triones and 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones . These spirocyclic ketones hold promise for further functionalization and exploration in medicinal chemistry .

One-Pot Synthesis of Terpenyl-Substituted Dioxaspiro-Undecane Triones

Researchers have proposed conditions for the one-pot synthesis of terpenyl-substituted dioxaspiro-undecane triones using a Knoevenagel—Diels—Alder reaction catalyzed by l-proline . This reaction involves diterpenoid enones, aldehydes, and Meldrum’s acid. The resulting compounds may find applications in drug discovery and material science .

Suzuki Reaction for Anticancer Analog Synthesis

By employing the Suzuki reaction , researchers synthesized a diterpenoid analog of anticancer agents containing an 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent. This compound holds promise for cancer therapy and warrants further investigation .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-13-4-2-3-5-14(13)17-15(19)18-8-11-21-16(12-18)6-9-20-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSTHLWCSQRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)